Cas no 5378-41-6 (2-hydroxy-5-sulfamoylbenzoic Acid)

2-Hydroxy-5-sulfamoylbenzoic acid is a sulfonamide derivative of salicylic acid, characterized by the presence of both a hydroxyl and a sulfamoyl functional group on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and specialty chemicals. Its structural features enable reactivity in electrophilic substitution and condensation reactions, making it valuable for constructing more complex molecules. The sulfamoyl group enhances solubility in polar solvents, while the carboxylic acid moiety allows for further functionalization. This compound is typically handled under controlled conditions due to its potential sensitivity to moisture and heat.
2-hydroxy-5-sulfamoylbenzoic Acid structure
5378-41-6 structure
Product Name:2-hydroxy-5-sulfamoylbenzoic Acid
CAS No:5378-41-6
MF:C7H7NO5S
MW:217.199180841446
CID:1071376
PubChem ID:7731270
Update Time:2025-08-03

2-hydroxy-5-sulfamoylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-Sulphamoylsalicylic Acid
    • 2-hydroxy-5-sulfamoylbenzoic acid
    • 2-hydroxy-5-sulfonamidobenzoic acid
    • 5-(Aminosulfonyl)-2-hydroxybenzoic acid
    • 5-Sulfamoylsalicylic acid
    • CS-0252331
    • WKQMYKUTVQZUBG-UHFFFAOYSA-N
    • EN300-59834
    • 2-hydroxy-5-sulfamoylbenzoic acid, AldrichCPR
    • SCHEMBL3527141
    • J-509655
    • DB-296278
    • Oprea1_535860
    • 5378-41-6
    • MB02887
    • GS1162
    • AKOS000141476
    • 2-hydroxy-5-sulfamoyl-benzoic Acid
    • 2-hydroxy-5-sulfamoylbenzoicacid
    • Oprea1_006129
    • Z55438400
    • G76128
    • 2-hydroxy-5-sulfamoylbenzoic Acid
    • MDL: MFCD03470837
    • Inchi: 1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13)
    • InChI Key: WKQMYKUTVQZUBG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(=O)O)C=1)O)(N)(=O)=O

Computed Properties

  • Exact Mass: 217.00449350g/mol
  • Monoisotopic Mass: 217.00449350g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • Density: 1.679±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 256-259 ºC (ethanol )
  • Solubility: Slightly soluble (5.6 g/l) (25 º C),

2-hydroxy-5-sulfamoylbenzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H955970-25mg
2-hydroxy-5-sulfamoylbenzoic Acid
5378-41-6
25mg
$ 50.00 2022-06-04
TRC
H955970-50mg
2-hydroxy-5-sulfamoylbenzoic Acid
5378-41-6
50mg
$ 70.00 2022-06-04
TRC
H955970-250mg
2-hydroxy-5-sulfamoylbenzoic Acid
5378-41-6
250mg
$ 275.00 2022-06-04
Enamine
EN300-59834-0.05g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
0.05g
$64.0 2023-02-09
Enamine
EN300-59834-0.1g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
0.1g
$83.0 2023-02-09
Enamine
EN300-59834-0.25g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
0.25g
$116.0 2023-02-09
Enamine
EN300-59834-0.5g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
0.5g
$218.0 2023-02-09
Enamine
EN300-59834-1.0g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
1.0g
$314.0 2023-02-09
Enamine
EN300-59834-2.5g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
2.5g
$614.0 2023-02-09
Enamine
EN300-59834-5.0g
2-hydroxy-5-sulfamoylbenzoic acid
5378-41-6 95%
5.0g
$908.0 2023-02-09

Additional information on 2-hydroxy-5-sulfamoylbenzoic Acid

Recent Advances in the Study of 2-hydroxy-5-sulfamoylbenzoic Acid (CAS: 5378-41-6) in Chemical Biology and Pharmaceutical Research

2-hydroxy-5-sulfamoylbenzoic Acid (CAS: 5378-41-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. This compound, characterized by its sulfamoyl and hydroxy functional groups, has been investigated for its role in enzyme inhibition, anti-inflammatory effects, and as a precursor in the synthesis of more complex bioactive molecules. Recent studies have explored its mechanism of action, pharmacokinetics, and potential applications in drug development, making it a compound of considerable interest to researchers and industry professionals alike.

One of the key areas of research involving 2-hydroxy-5-sulfamoylbenzoic Acid focuses on its inhibitory effects on carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Dysregulation of these enzymes is implicated in various diseases, including glaucoma, epilepsy, and cancer. Recent findings suggest that 2-hydroxy-5-sulfamoylbenzoic Acid exhibits selective inhibition against specific carbonic anhydrase isoforms, offering potential therapeutic benefits with reduced off-target effects compared to existing inhibitors. These findings were highlighted in a 2023 study published in the Journal of Medicinal Chemistry, which utilized X-ray crystallography to elucidate the binding interactions between the compound and the enzyme active site.

In addition to its enzyme inhibitory properties, 2-hydroxy-5-sulfamoylbenzoic Acid has been investigated for its anti-inflammatory and antimicrobial activities. A 2022 study in the European Journal of Pharmacology demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophage cells, suggesting its potential as a lead compound for developing novel anti-inflammatory agents. Furthermore, preliminary studies have indicated that derivatives of 2-hydroxy-5-sulfamoylbenzoic Acid exhibit moderate antimicrobial activity against Gram-positive bacteria, opening avenues for further exploration in antibiotic development.

The synthetic versatility of 2-hydroxy-5-sulfamoylbenzoic Acid has also been a focus of recent research. Its functional groups allow for various chemical modifications, enabling the creation of derivatives with enhanced bioactivity or improved pharmacokinetic profiles. A 2023 paper in Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of several novel derivatives, some of which showed improved solubility and bioavailability compared to the parent compound. These advancements underscore the compound's potential as a scaffold for drug discovery programs targeting a range of therapeutic areas.

Despite these promising developments, challenges remain in the clinical translation of 2-hydroxy-5-sulfamoylbenzoic Acid and its derivatives. Current research is addressing issues related to metabolic stability, tissue distribution, and potential toxicity. Recent pharmacokinetic studies using animal models have provided valuable insights into the compound's absorption and elimination characteristics, which will be crucial for future formulation development. Additionally, computational modeling approaches are being employed to predict and optimize the drug-like properties of new derivatives, potentially accelerating the drug discovery process.

Looking forward, the research community anticipates that 2-hydroxy-5-sulfamoylbenzoic Acid will continue to be an important compound in chemical biology and pharmaceutical research. Ongoing studies are exploring its potential in combination therapies, targeted drug delivery systems, and as a chemical probe for understanding biological pathways. The compound's unique combination of properties positions it as a valuable tool for both basic research and applied drug development, with the potential to contribute to novel therapeutic solutions for various diseases in the coming years.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk